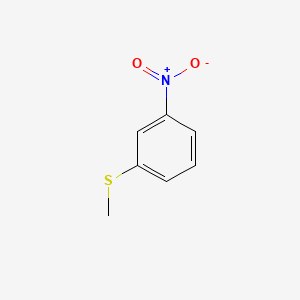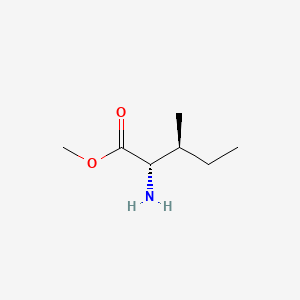
2,4-Dimethoxytoluene
Übersicht
Beschreibung
2,4-Dimethoxytoluene is a chemical compound that is structurally related to toluene, with two methoxy groups attached to the benzene ring. While the provided papers do not directly discuss 2,4-dimethoxytoluene, they do provide insights into the behavior of similar compounds, such as 3,4-dimethoxytoluene (DMtoluene) and 3,4,5-trimethoxytoluene, which can be used to infer some aspects of 2,4-dimethoxytoluene's chemistry.
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding potential synthetic routes for 2,4-dimethoxytoluene. For instance, the synthesis of 2-(9-Hydroxynonyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone from 3,4,5-trimethoxytoluene involves a two-step process starting with the oxidation of the trimethoxytoluene to a benzoquinone derivative, followed by a free-radical alkylation . This suggests that similar oxidative and alkylation strategies could potentially be applied to synthesize derivatives of 2,4-dimethoxytoluene.
Molecular Structure Analysis
The molecular structure of 2,4-dimethoxytoluene would consist of a benzene ring with two methoxy groups at the 2 and 4 positions and a methyl group at the 1 position. The presence of methoxy groups can influence the electronic properties of the benzene ring and affect its reactivity. The papers do not directly address the molecular structure of 2,4-dimethoxytoluene, but the study of 3,4,5-trimethoxytoluene's oxidation provides insights into the reactivity of methoxy-substituted toluenes .
Chemical Reactions Analysis
The chemical reactions of methoxy-substituted toluenes can be complex. For example, the anodic oxidation of 3,4,5-trimethoxytoluene leads to dimeric biphenyl products, indicating that radical cation intermediates are involved in the reaction pathway . Similarly, the aerobic oxidation of 3,4-dimethoxytoluene with metal/bromide catalysts results in the formation of benzaldehyde and benzoic acid derivatives, with a bi-phasic reaction rate and the formation of carbon monoxide and carbon dioxide as byproducts . These studies suggest that 2,4-dimethoxytoluene could also undergo oxidation reactions leading to complex products and intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dimethoxytoluene can be inferred from the behavior of similar compounds. The presence of methoxy groups typically increases the electron density on the benzene ring, which can affect the compound's boiling point, solubility, and reactivity. The papers provided do not directly discuss the physical properties of 2,4-dimethoxytoluene, but the reactivity of 3,4-dimethoxytoluene under aerobic conditions with metal/bromide catalysts suggests that the compound is susceptible to oxidation, which could be a significant chemical property .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
2,4-Dimethoxytoluene is utilized in various synthetic processes. One notable application is in the synthesis of 3,4-Dimethoxy-o-toluic acid. This process begins with 2,3-dimethoxybenzaldehyde and involves catalytic reduction to generate dimethoxytoluene, followed by bromination and other steps (Connolly et al., 2004). Another example is the aerobic oxidation of 3,4-Dimethoxytoluene with metal/bromide catalysts to produce benzaldehyde and carboxylic acid, showcasing unusual reaction phenomena such as a bi-phasic rate of oxygen reaction (Partenheimer, 2004).
Plant Growth Regulation
In agricultural science, 2,4-Dimethoxytoluene derivatives, like 6,7-dimethoxy-4-hydroxyisochroman-3-one, have been synthesized and studied for their impact on plant growth, particularly in tobacco. This compound inhibited vegetative growth without affecting developmental patterns like protein levels or pigments (Bianchi et al., 2004).
Analytical and Biochemical Studies
2,4-Dimethoxytoluene has been a subject of interest in analytical chemistry and biochemistry. Studies have focused on understanding the stability of cation radicals of compounds like 3,4-dimethoxytoluene during oxidation by lignin peroxidase, which has implications for understanding the enzymatic breakdown of lignin in wood (Joshi & Gold, 1996). Additionally, its mass spectral characteristics have been investigated to understand fragmentation reactions, which is crucial for analytical applications in identifying chemical structures (Florêncio et al., 1977).
Environmental Studies
In environmental science, the biotransformation and degradation of related compounds, such as 2,4-dinitrotoluene, have been studied in marine sediments. This research provides insights into the natural attenuation processes of these compounds in aquatic environments (Yang et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dimethoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-5-8(10-2)6-9(7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNMRWURXNWCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191474 | |
| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxytoluene | |
CAS RN |
38064-90-3 | |
| Record name | 2,4-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38064-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38064-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















